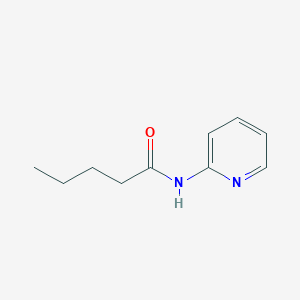

N-(2-pyridinyl)pentanamide

Beschreibung

N-(2-pyridinyl)pentanamide is a pentanamide derivative featuring a 2-pyridinyl substituent. This article compares N-(2-pyridinyl)pentanamide with these analogs, focusing on synthesis, pharmacokinetics, and biological activity.

Eigenschaften

Molekularformel |

C10H14N2O |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

N-pyridin-2-ylpentanamide |

InChI |

InChI=1S/C10H14N2O/c1-2-3-7-10(13)12-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,11,12,13) |

InChI-Schlüssel |

ADVLXXUYKSRXMP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=N1 |

Kanonische SMILES |

CCCCC(=O)NC1=CC=CC=N1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-(4-Methoxyphenyl)pentanamide: Anthelmintic Derivative

Key Findings :

- Synthesis: Prepared via condensation of 4-anisidine and pentanoic acid, yielding 69% with 99% purity (HPLC) .

- Pharmacokinetics :

- Biological Activity: Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with slower onset (immobilization at 48 h vs. 24 h for albendazole) . Lower cytotoxicity: No toxicity to human/animal cells at therapeutic doses, unlike albendazole (30–50% cell viability reduction) .

Table 1: Physicochemical and Pharmacokinetic Comparison

Piperazine-Linked Pentanamides: Dopamine Receptor Targeting

Examples :

- 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d)

- N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)

Key Findings :

Sulfonamide-Pentanamide Hybrids: Antibacterial Agents

Examples :

- N4-Valeroylsulfathiazole (23), N4-Valeroylsulfacetamide (24), N4-Valeroylsulfanilamide (25)

Key Findings :

Table 2: Heterocyclic Pentanamides Comparison

Pyridinyl and Pyridazinyl Derivatives: Structural Implications

- methoxyphenyl analogs.

- Binding Affinity : The 2-pyridinyl group could engage in π-π stacking or hydrogen bonding with biological targets, similar to pyridazinyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.